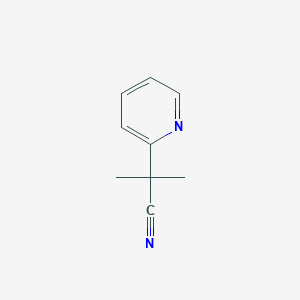

2-Methyl-2-(pyridin-2-YL)propanenitrile

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

IUPAC Name |

2-methyl-2-pyridin-2-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-9(2,7-10)8-5-3-4-6-11-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYILGDLWTPODQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512615 | |

| Record name | 2-Methyl-2-(pyridin-2-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81039-18-1 | |

| Record name | α,α-Dimethyl-2-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81039-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2-(pyridin-2-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-2-pyridin-2-ylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methyl 2 Pyridin 2 Yl Propanenitrile

Foundational Approaches to Pyridine (B92270) Analog Synthesis

The synthesis of pyridine and its derivatives is a cornerstone of heterocyclic chemistry, with a rich history of foundational methods that continue to be relevant. These approaches often involve the construction of the pyridine ring itself or the functionalization of a pre-existing pyridine scaffold.

Classical and Tandem Cyclization Strategies for C-Ring Formation

Classical methods for pyridine ring synthesis, such as the Hantzsch pyridine synthesis, involve the condensation of β-ketoesters with aldehydes and ammonia (B1221849) or an ammonia equivalent. ijnrd.org This multicomponent reaction assembles the dihydropyridine (B1217469) ring, which is subsequently oxidized to the aromatic pyridine. While versatile, such methods are generally suited for the de novo synthesis of the pyridine core and may not be the most direct route to a specifically substituted derivative like 2-Methyl-2-(pyridin-2-YL)propanenitrile if a suitable pyridine starting material is available.

Tandem cyclization reactions represent a more sophisticated approach, where a series of intramolecular reactions are designed to form the heterocyclic ring in a single, orchestrated sequence. These strategies offer advantages in terms of efficiency and atom economy. For instance, transition metal-catalyzed [2+2+2] cycloaddition reactions of nitriles with two alkyne molecules have emerged as a powerful tool for constructing substituted pyridine rings. nih.gov This method allows for a high degree of control over the substitution pattern of the resulting pyridine. nih.gov

Another foundational strategy involves the functionalization of an existing pyridine ring. This is particularly relevant for the synthesis of this compound, which can be envisioned as being derived from a simpler pyridine precursor.

Employment of Intermediate Pyridines in Scaffold Assembly

In many synthetic campaigns, complex molecules are assembled by utilizing simpler, functionalized pyridine intermediates. These intermediates can be prepared through various methods and then elaborated to the final target molecule. For the synthesis of this compound, a key intermediate is 2-(Pyridin-2-yl)propanenitrile (B8738764). Although the direct synthesis of the target compound is not readily found, the synthesis of this immediate precursor provides a logical starting point.

A plausible approach to 2-(Pyridin-2-yl)propanenitrile involves the methylation of 2-pyridylacetonitrile. The subsequent step to achieve the target compound would then be a second methylation at the α-position. The gem-dimethylation of an active methylene (B1212753) group adjacent to a pyridine ring can be achieved under specific reaction conditions, often employing a strong base and a methylating agent. Phase-transfer catalysis is a particularly effective technique for such alkylations, as it facilitates the reaction between a water-soluble base and an organic-soluble substrate.

| Reaction Step | Reactants | Reagents and Conditions | Product |

| Step 1: Mono-methylation | 2-Pyridylacetonitrile | Methyl iodide, Strong base (e.g., NaH) in an aprotic solvent (e.g., DMF) | 2-(Pyridin-2-yl)propanenitrile |

| Step 2: Second Methylation | 2-(Pyridin-2-yl)propanenitrile | Methyl iodide, Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), Concentrated NaOH | This compound |

Advanced Synthetic Protocols and Reaction Conditions

Modern synthetic chemistry has introduced a variety of advanced techniques to improve reaction efficiency, reduce reaction times, and enhance product yields. These protocols are highly applicable to the synthesis of complex heterocyclic compounds like this compound.

Microwave-Assisted Reaction Environments for Compound Synthesis

Microwave-assisted organic synthesis has become a valuable tool for accelerating a wide range of chemical transformations. researchgate.net The use of microwave irradiation can dramatically reduce reaction times and, in many cases, improve yields compared to conventional heating methods. researchgate.net For the synthesis of pyridine derivatives, microwave-assisted approaches have been successfully employed in various reaction types, including multicomponent reactions and metal-catalyzed cross-couplings. mdpi.comnih.gov

In the context of the proposed synthesis of this compound, the alkylation steps could potentially be accelerated using microwave irradiation. Phase-transfer catalyzed alkylations, in particular, have been shown to be highly amenable to microwave conditions, often leading to cleaner reactions and easier work-ups. mdpi.com

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours researchgate.net |

| Energy Transfer | Conduction and convection (less efficient) | Direct dielectric heating (highly efficient) |

| Temperature Control | Slower and less precise | Rapid and precise |

| Potential for Side Reactions | Higher due to prolonged reaction times | Often lower, leading to cleaner products mdpi.com |

Utilization of Terpene-Derived Precursors

The use of naturally occurring compounds as starting materials in organic synthesis is a key aspect of green chemistry. Terpenes, such as citronellal (B1669106), are abundant and biorenewable feedstocks that can be transformed into a variety of valuable chemicals, including heterocyclic compounds.

While a direct synthesis of this compound from citronellal has not been specifically reported, the chemical structure of citronellal offers potential for the construction of substituted pyridine rings. The aldehyde functionality and the carbon-carbon double bonds in citronellal can participate in various cyclization and condensation reactions. For example, a reaction sequence could be envisioned where citronellal or a derivative undergoes a cyclization reaction with an ammonia source to form a dihydropyridine intermediate, which is then aromatized. The specific substitution pattern of the resulting pyridine would depend on the reaction conditions and the other reactants involved. This approach aligns with the principles of utilizing biomass-derived starting materials for the synthesis of functionalized molecules.

Application of Protected Citronellal Derivatives (e.g., TBS Protected 3-Hydroxyl Citronellal)

While no direct synthesis of this compound using protected citronellal derivatives is documented in the current literature, a hypothetical pathway can be proposed based on the known reactivity of citronellal as a versatile chiral building block in organic synthesis. researchgate.netwikipedia.orgnih.govscentspiracy.com (R)-Citronellal is a key intermediate in the industrial synthesis of (-)-menthol and its derivatives are utilized in the construction of complex molecular architectures. nih.gov

A plausible, though unvalidated, synthetic route could involve the following conceptual steps:

Modification of the Aldehyde: The aldehyde functionality of a protected citronellal derivative, such as TBS-protected 3-hydroxyl citronellal, could be converted to a nitrile group. This can be achieved through various methods, including conversion to an oxime followed by dehydration.

Oxidative Cleavage: The carbon-carbon double bond in the citronellal backbone could then be subjected to oxidative cleavage (e.g., ozonolysis) to yield a shorter-chain nitrile with a chiral center.

Introduction of the Pyridine Moiety: The resulting chiral fragment could then be coupled with a suitable pyridine-containing nucleophile or electrophile to construct the desired carbon skeleton.

Methylation: A final methylation step at the α-position to the nitrile and pyridine ring would be necessary to create the quaternary stereocenter.

This proposed route would leverage the inherent chirality of citronellal to potentially influence the stereochemistry of the final product. However, the multi-step nature of this approach and the challenges associated with controlling stereoselectivity during the introduction of the pyridine and methyl groups would require significant experimental optimization.

Strategies Employing Racemic and Optically Active Pulegone (B1678340)

Pulegone, a naturally occurring monoterpene, is another valuable chiral starting material in asymmetric synthesis. nih.govnih.gov Its rigid cyclic structure and reactive functional groups make it an attractive precursor for the synthesis of various chiral compounds. mdpi.com Similar to citronellal, there are no published reports of its direct application in the synthesis of this compound.

A hypothetical synthetic strategy employing pulegone could be envisioned as follows:

Ring Opening: The α,β-unsaturated ketone of pulegone could undergo a ring-opening reaction to generate a functionalized acyclic intermediate.

Functional Group Transformations: The ketone and other functionalities would need to be manipulated to introduce a nitrile group and a suitable handle for the attachment of the pyridine ring.

Coupling and Methylation: Subsequent coupling with a pyridine derivative and methylation at the α-position would complete the synthesis of the target molecule.

The chirality of pulegone could be exploited to induce asymmetry in the final product, particularly if the stereocenter from the starting material is retained throughout the synthetic sequence. However, the complexity of the required transformations and the potential for racemization at various stages would be significant hurdles to overcome.

Named Reactions and Their Adaptations (e.g., Adams' Method)

Adams' method, which typically refers to the use of Adams' catalyst (platinum dioxide) for hydrogenation, is not directly applicable to the construction of the C-C bond framework of this compound. wikipedia.org Adams' catalyst is primarily used for the reduction of various functional groups, including alkenes, alkynes, and nitro groups, and for the hydrogenolysis of certain C-O and C-N bonds. wikipedia.orgwikipedia.org It is not a method for the formation of quaternary carbon centers via alkylation or cyanation.

A more relevant named reaction for the synthesis of the target molecule would be a nucleophilic substitution or an arylation reaction. For instance, the direct α-arylation of a nitrile could be a viable approach. This can be achieved by deprotonating a precursor like 2-(pyridin-2-yl)propanenitrile with a strong base to form a nucleophilic anion, which can then be reacted with a methylating agent.

Stereochemical Control in Synthesis

Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly for compounds with potential biological activity. For this compound, which possesses a chiral quaternary center, both diastereoselective and enantioselective approaches can be considered.

Diastereoselective and Enantioselective Approaches

Diastereoselective Approaches:

Diastereoselective methods often involve the use of a chiral auxiliary , a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed.

A potential diastereoselective synthesis of this compound could involve:

Attachment of a Chiral Auxiliary: 2-(Pyridin-2-yl)acetonitrile could be derivatized with a chiral auxiliary, such as a chiral oxazolidinone or a camphor-based auxiliary. scripps.edusigmaaldrich.com

Diastereoselective Alkylation: The resulting chiral substrate would then be subjected to deprotonation and subsequent methylation. The steric hindrance imposed by the chiral auxiliary would favor the approach of the methylating agent from one face, leading to the formation of one diastereomer in excess.

Removal of the Chiral Auxiliary: Cleavage of the chiral auxiliary would yield the enantioenriched this compound.

Enantioselective Approaches:

Enantioselective methods utilize a chiral catalyst to control the stereochemistry of the reaction, directly producing an enantioenriched product from a prochiral substrate. nih.gov

An enantioselective synthesis could be envisioned through a catalytic asymmetric alkylation of 2-(pyridin-2-yl)acetonitrile. This would involve the use of a chiral phase-transfer catalyst or a chiral metal-ligand complex to facilitate the methylation step in an enantioselective manner.

Impact of Starting Material Chirality on Product Stereochemistry

As discussed in sections 2.2.2.2 and 2.2.2.3, the use of chiral starting materials like citronellal or pulegone could potentially lead to an enantioenriched product. nih.govnih.gov The success of this approach, known as a chiral pool synthesis , depends on the efficient transfer of chirality from the starting material to the final product.

For this to be effective, the stereocenter in the starting material must be retained throughout the synthetic sequence and must be able to influence the stereochemical outcome of the bond-forming reactions that create the new stereocenter. The distance between the original and the newly formed stereocenter, as well as the conformational flexibility of the intermediates, can all impact the degree of stereochemical induction.

Comparative Analysis of Synthetic Efficiencies and Selectivities

A direct comparative analysis of the efficiencies and selectivities of the proposed synthetic routes is not feasible due to the lack of experimental data. However, a general comparison of the methodologies can be made based on established principles of organic synthesis.

| Synthetic Approach | Potential Advantages | Potential Disadvantages | Plausible Yield | Plausible Selectivity |

| Protected Citronellal Derivatives | Utilizes a readily available chiral starting material. | Multi-step synthesis; potential for loss of stereochemical integrity. | Low to Moderate | Moderate |

| Racemic and Optically Active Pulegone | Another accessible chiral pool starting material. | Complex transformations required; potential for side reactions. | Low to Moderate | Moderate |

| Diastereoselective Alkylation with Chiral Auxiliary | Well-established methodology for creating stereocenters. | Requires additional steps for attachment and removal of the auxiliary. | Moderate to High | High |

| Enantioselective Catalytic Alkylation | More atom-economical than using a chiral auxiliary. | Requires development of a specific catalyst system. | Moderate to High | High |

Elucidation of Reaction Mechanisms in Compound Formation

Mechanistic Pathways of Nucleophilic Aromatic Substitution

The formation of 2-Methyl-2-(pyridin-2-YL)propanenitrile via nucleophilic aromatic substitution on a 2-halopyridine (e.g., 2-chloropyridine (B119429) or 2-bromopyridine) with the anion of isobutyronitrile (B166230) proceeds through a well-established addition-elimination mechanism. This pathway is characteristic of SNAr reactions on electron-deficient aromatic rings like pyridine (B92270).

The reaction is initiated by the generation of the isobutyronitrile carbanion, a potent nucleophile, through the deprotonation of isobutyronitrile using a strong base such as sodium amide or lithium diisopropylamide (LDA).

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Intermediate

The generated isobutyronitrile carbanion attacks the C-2 position of the 2-halopyridine. This position is electrophilic due to the electron-withdrawing nature of the ring nitrogen atom. stackexchange.com The attack results in the formation of a resonance-stabilized anionic intermediate, commonly referred to as a Meisenheimer complex. researchgate.netimperial.ac.uk The negative charge in this intermediate is delocalized over the pyridine ring and, significantly, onto the electronegative nitrogen atom, which provides substantial stabilization. stackexchange.comvaia.com

Step 2: Elimination of the Leaving Group and Aromatization

In the subsequent step, the intermediate collapses with the expulsion of the halide ion (e.g., Cl⁻ or Br⁻) as the leaving group. This elimination step restores the aromaticity of the pyridine ring, which is a strong thermodynamic driving force for the reaction. chemistry-online.com The final product, this compound, is thus formed.

Role of Catalysis in the Synthesis of this compound

While the reaction between a strong nucleophile and an activated pyridine ring can proceed without a catalyst, catalytic methods can enhance the reaction rate and efficiency, particularly with less reactive substrates.

Base Catalysis: The generation of the isobutyronitrile carbanion is, in itself, a base-catalyzed step. The choice and stoichiometry of the base are critical. Strong, non-nucleophilic bases are preferred to avoid side reactions.

Transition Metal Catalysis: In modern organic synthesis, transition metal catalysts, particularly those based on palladium and ruthenium, have been employed to facilitate nucleophilic aromatic substitution reactions on pyridines. thieme-connect.comthieme-connect.de For the proposed synthesis, a palladium catalyst could potentially be used to facilitate the coupling between the 2-halopyridine and the isobutyronitrile anion. The catalytic cycle would likely involve oxidative addition of the 2-halopyridine to the palladium(0) complex, followed by transmetalation with the sodium or lithium salt of isobutyronitrile, and finally, reductive elimination to yield the product and regenerate the catalyst.

However, for a highly activated substrate like a 2-halopyridine and a strong carbon nucleophile, the uncatalyzed SNAr pathway is often efficient.

Phase-Transfer Catalysis: An alternative approach involves the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt. This can be particularly useful if the reaction is carried out in a biphasic system (e.g., an aqueous solution of the cyanide source and an organic solvent containing the 2-halopyridine). The phase-transfer catalyst facilitates the transport of the nucleophile from the aqueous phase to the organic phase where the reaction occurs.

| Catalyst Type | Role in Reaction | Example |

| Strong Base | Generation of the nucleophile | Sodium amide (NaNH₂), Lithium diisopropylamide (LDA) |

| Palladium Catalyst | C-C bond formation via cross-coupling | Pd(PPh₃)₄ |

| Ruthenium Catalyst | Activation of the pyridine ring via η⁶-coordination | [Ru(Cp)(CH₃CN)₃]PF₆ thieme-connect.de |

| Phase-Transfer Catalyst | Facilitating interphase transport of the nucleophile | Tetrabutylammonium (B224687) bromide |

Investigation of Intermediates and Transition States

The key intermediate in the proposed SNAr mechanism is the Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. stackexchange.com The delocalization of the negative charge onto the ring nitrogen is a key stabilizing factor. Computational studies, such as those using Density Functional Theory (DFT), can be employed to calculate the geometry and energy of this intermediate. researchgate.net

The reaction proceeds through two main transition states:

TS1: The transition state for the nucleophilic attack of the isobutyronitrile anion on the 2-halopyridine. This is typically the rate-determining step. researchgate.net The geometry of this transition state involves the partial formation of the new C-C bond and the beginning of the disruption of the pyridine ring's aromaticity.

TS2: The transition state for the elimination of the halide ion. This step has a lower activation energy due to the thermodynamic favorability of restoring the aromatic system.

The energy profile of the reaction would show two humps corresponding to these two transition states, with the Meisenheimer complex residing in a valley between them.

| Species | Description | Key Features |

| Reactants | 2-Halopyridine and Isobutyronitrile anion | Planar aromatic pyridine; sp³ hybridized carbanion |

| TS1 | Transition state of nucleophilic attack | Partial C-C bond formation; pyramidalization of C-2 |

| Meisenheimer Intermediate | Anionic σ-complex | Non-aromatic; negative charge delocalized on the ring and nitrogen |

| TS2 | Transition state of leaving group elimination | Partial C-X bond cleavage; re-aromatization begins |

| Products | This compound and Halide ion | Aromatic pyridine ring restored; planar geometry |

Kinetic and Thermodynamic Considerations in Reaction Progression

Kinetic Factors:

Nature of the Leaving Group: The reactivity of the 2-halopyridine follows the order F > Cl > Br > I for the rate-determining nucleophilic attack, which is characteristic of many SNAr reactions. researchgate.netnih.gov This is because the highly electronegative fluorine atom makes the C-2 position more electrophilic.

Solvent Effects: Polar aprotic solvents like DMSO or DMF are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.

Substituent Effects: Electron-withdrawing groups on the pyridine ring will increase the rate of reaction by further stabilizing the Meisenheimer intermediate. Conversely, electron-donating groups will decrease the reaction rate.

Thermodynamic Factors:

| Parameter | Influence on Reaction | Typical Observations in SNAr |

| Activation Energy (Ea) | Determines the reaction rate | Lower for more electrophilic pyridines and stronger nucleophiles |

| Enthalpy of Reaction (ΔH) | Overall heat change | Generally exothermic due to bond formation and aromatization |

| Entropy of Reaction (ΔS) | Change in disorder | Can be slightly negative due to the combination of two species |

| Gibbs Free Energy (ΔG) | Determines spontaneity | Generally negative, indicating a spontaneous reaction |

Derivatization Strategies and Analogue Synthesis Based on 2 Methyl 2 Pyridin 2 Yl Propanenitrile

Synthetic Modifications of the Pyridine (B92270) Ring System

The pyridine ring in 2-Methyl-2-(pyridin-2-YL)propanenitrile is an electron-deficient aromatic system, which dictates its reactivity towards various reagents. Modifications of this ring can be achieved through several established synthetic methodologies.

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the deactivating effect of the nitrogen atom. However, under forcing conditions or with prior activation of the ring, substituents can be introduced. More commonly, the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom, especially if a good leaving group is present. While the parent molecule does not possess a leaving group, strategic introduction of one, such as a halogen, can open pathways for derivatization.

Another versatile method for modifying the pyridine ring is through metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Stille, and Negishi couplings are powerful tools for forming new carbon-carbon bonds. researchgate.net To employ these methods, the pyridine ring of this compound would first need to be functionalized with a suitable group, such as a halide or a triflate, to act as the electrophilic partner in the coupling reaction. This would allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups onto the pyridine scaffold.

Furthermore, the nitrogen atom of the pyridine ring can be targeted for modification. N-oxidation using reagents like m-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain electrophilic and nucleophilic attacks, thereby providing alternative routes for functionalization.

Functionalization of the Propanenitrile Moiety

The propanenitrile moiety of this compound offers several sites for chemical manipulation, primarily the α-carbon, the methyl groups, and the nitrile functional group itself.

The protons on the methyl groups are rendered acidic by the adjacent electron-withdrawing pyridine ring and nitrile group. This allows for deprotonation with a suitable base to form a carbanion, which can then react with various electrophiles. This α-alkylation is a common strategy for introducing new substituents at the carbon atom bearing the nitrile and pyridine groups. Direct enantioselective α-alkylation of 2-alkylpyridines has been achieved using chiral lithium amides as noncovalent stereodirecting auxiliaries, suggesting that similar strategies could be applied to this compound to generate chiral derivatives.

The nitrile group itself is a versatile functional handle that can be transformed into a variety of other functionalities. pressbooks.pubchemistrysteps.compressbooks.pub

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (isobutyric acid derivative) or a carboxylate salt, respectively. doubtnut.comdoubtnut.com This introduces a new functional group that can be further modified, for instance, through esterification or amidation.

Reduction: Reduction of the nitrile group can lead to different products depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH4) will typically reduce the nitrile to a primary amine. pressbooks.pub Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can facilitate the partial reduction to an aldehyde after hydrolysis of the intermediate imine. pressbooks.pub

Reactions with Organometallic Reagents: Grignard reagents and organolithium reagents can add to the electrophilic carbon of the nitrile to form ketones after hydrolysis of the intermediate imine salt. chemistrysteps.com

Cycloaddition Reactions: The nitrile group can participate as a dienophile or enophile in cycloaddition reactions under certain conditions, leading to the formation of new heterocyclic rings. nih.govrsc.orgyoutube.comstudylib.net

Synthesis of Structural Analogs

The synthesis of structural analogs of this compound involves the preparation of molecules with altered frameworks or bearing different substituents.

Introduction of Diverse Substituents (e.g., R-groups)

The introduction of a wide variety of substituents (R-groups) can be accomplished through the synthetic strategies discussed in sections 4.1 and 4.2. A summary of potential derivatization approaches is presented in the table below.

| Target Site | Reaction Type | Potential R-groups Introduced |

| Pyridine Ring | Nucleophilic Aromatic Substitution (with prior functionalization) | Alkoxy, Amino, Thiol groups |

| Pyridine Ring | Metal-Catalyzed Cross-Coupling (with prior functionalization) | Aryl, Heteroaryl, Alkyl, Vinyl groups |

| Propanenitrile Moiety (α-carbon) | Alkylation | Alkyl, Allyl, Benzyl groups |

| Propanenitrile Moiety (Nitrile Group) | Reaction with Grignard Reagents | Various alkyl and aryl groups to form ketones |

Chemo-, Regio-, and Stereoselective Derivatizations

Achieving selectivity in the derivatization of a multifunctional molecule like this compound is a critical aspect of synthetic design.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in the reduction of a derivative containing both a nitrile and an ester group, a careful choice of reducing agent would be necessary to selectively reduce one group while leaving the other intact. Similarly, in cross-coupling reactions on a pyridine ring bearing multiple halides, the inherent reactivity differences (e.g., I > Br > Cl) can be exploited for stepwise, chemoselective functionalization. chemistrysteps.com

Regioselectivity is concerned with the position at which a reaction occurs. In the case of electrophilic substitution on the pyridine ring, the directing effect of the nitrogen atom and any existing substituents will determine the position of the incoming group. For nucleophilic additions to the pyridine ring, the ortho and para positions to the nitrogen are generally favored.

Stereoselectivity involves the preferential formation of one stereoisomer over another. As the α-carbon of the propanenitrile moiety in this compound is a prochiral center if the two methyl groups are differentiated (e.g., through sequential alkylation), the creation of a chiral center is possible. The enantioselective synthesis of such chiral derivatives could be achieved through the use of chiral auxiliaries, chiral catalysts, or chiral reagents. For example, the use of chiral lithium amides has been shown to induce high enantioselectivity in the alkylation of 2-alkylpyridines. Lipase-catalyzed reactions can also be employed for the kinetic resolution of racemic mixtures of chiral pyridine derivatives. acs.org The synthesis of chiral pyridine-containing ligands is also an active area of research, which could provide catalysts for the stereoselective derivatization of the target molecule. thieme-connect.comrsc.org

| Selectivity Type | Synthetic Strategy Example | Desired Outcome |

| Chemoselectivity | Stepwise Suzuki coupling on a di-halogenated pyridine ring | Selective functionalization at one position over another. chemistrysteps.com |

| Regioselectivity | Nucleophilic addition to a substituted pyridine ring | Controlled introduction of a nucleophile at a specific ring position. |

| Stereoselectivity | Alkylation of the α-carbon using a chiral auxiliary | Formation of a single enantiomer of the α-substituted product. |

Theoretical and Computational Chemistry Studies on 2 Methyl 2 Pyridin 2 Yl Propanenitrile and Its Derivatives

Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. researchgate.net For 2-Methyl-2-(pyridin-2-yl)propanenitrile, DFT calculations, often employing basis sets like 6-311++G(d,p), can elucidate the distribution of electrons within the molecule and provide insights into its bonding characteristics. researchgate.netresearchgate.net

Key electronic properties that can be determined include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity and its behavior in chemical reactions. nih.gov The energy gap between HOMO and LUMO is an indicator of the molecule's stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within the molecule, including intramolecular charge transfer interactions. researchgate.netnih.gov

Mulliken Charge Distributions: This analysis provides the partial charges on each atom, offering further insight into the molecule's polarity and reactivity. nih.gov

Table 1: Calculated Electronic Properties of a Pyridine (B92270) Derivative

| Property | Value | Method |

| HOMO Energy | - | DFT/B3LYP |

| LUMO Energy | - | DFT/B3LYP |

| HOMO-LUMO Gap | - | DFT/B3LYP |

| Dipole Moment | - | DFT/B3LYP |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its chemical behavior.

Conformational Analysis: This involves identifying the stable arrangements of atoms (conformers) and the energy barriers for rotation around single bonds. Computational methods can predict the relative stabilities of different conformers. For instance, in related pyridine derivatives, DFT calculations have been used to determine the most stable tautomeric and rotameric forms. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. mdpi.com These simulations can reveal how the molecule moves and interacts with its environment, which is particularly important for understanding its behavior in solution or in biological systems. acs.org

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational chemistry can predict various spectroscopic properties, which can be compared with experimental data to validate the computational model and aid in spectral assignment.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. nih.gov For example, in 2-methylpropane, which has structural similarities, the number of distinct chemical environments for protons can be predicted, corresponding to the observed peaks in the NMR spectrum. docbrown.info

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its infrared (IR) spectrum. nist.gov This information helps in identifying the functional groups present in the molecule. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis). researchgate.net The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π-π* and n-π* transitions, which are characteristic of the pyridine ring. researchgate.netmdpi.com

Table 2: Predicted Spectroscopic Data for Pyridine-Containing Compounds

| Spectroscopy | Predicted Feature | Notes |

| ¹H NMR | Chemical shifts and coupling constants | Can be compared with experimental spectra for structural elucidation. researchgate.netmdpi.com |

| IR | Vibrational frequencies for C=N, C=C, C-H bonds | Helps in identifying key functional groups. |

| UV-Vis | λmax and electronic transitions | Typically shows π-π* transitions for the pyridine ring. researchgate.netacademie-sciences.fr |

Note: Specific predicted values for this compound would require dedicated computational studies.

Reaction Pathway Modeling and Mechanism Validation

Computational methods are invaluable for studying the mechanisms of chemical reactions. For the synthesis of this compound and its derivatives, theoretical modeling can:

Elucidate Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, the most likely reaction pathway can be determined. rsc.org This is crucial for optimizing reaction conditions and improving yields.

Validate Proposed Mechanisms: Computational results can be compared with experimental kinetic data to support or refute a proposed reaction mechanism. mdpi.com For example, the synthesis of related pyridine derivatives has been studied to understand the role of catalysts and intermediates. mdpi.comrsc.org

Quantitative Structure-Reactivity Relationships (QSAR) in a Chemical Context

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. While often used in drug discovery, QSAR principles can also be applied in a purely chemical context. For derivatives of this compound, a QSAR study could involve:

Calculating Molecular Descriptors: A variety of descriptors, such as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic properties, would be calculated for a series of derivatives.

Correlating Descriptors with Reactivity: These descriptors would then be statistically correlated with an experimentally measured reactivity parameter (e.g., reaction rate constant, equilibrium constant). This can lead to a predictive model for the reactivity of new, unsynthesized derivatives.

Coordination Chemistry of 2 Methyl 2 Pyridin 2 Yl Propanenitrile

Ligand Design Principles Based on Pyridine-Nitrile Scaffolds

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the geometry, stability, and reactivity of the resulting metal complex. Pyridine-nitrile scaffolds, such as that in 2-Methyl-2-(pyridin-2-YL)propanenitrile, offer a compelling combination of a hard nitrogen donor from the pyridine (B92270) ring and a borderline nitrile group. This duality in donor atoms allows for nuanced control over the electronic and steric environment of a coordinated metal center.

The pyridine moiety is a classic N-heterocyclic donor that readily coordinates to a wide range of metal ions. Its σ-donating ability can be tuned by substituents on the ring. The nitrile group, on the other hand, can coordinate to metal ions through its nitrogen lone pair. The steric bulk introduced by the gem-dimethyl groups on the propanenitrile backbone of this compound is expected to play a significant role in influencing the coordination geometry and the accessibility of the metal center in its complexes.

Depending on the reaction conditions and the nature of the metal ion, this compound can be anticipated to exhibit several coordination modes:

Monodentate Coordination: The ligand can coordinate to a metal center through either the pyridine nitrogen or the nitrile nitrogen. The pyridine nitrogen is generally a stronger donor, making it the more likely coordination site in most scenarios.

Bidentate Chelating Coordination: The ligand could potentially act as a bidentate N,N'-chelating ligand, forming a six-membered ring with the metal center. The flexibility of the propanenitrile backbone would be a determining factor in the stability of such a chelate.

Bridging Coordination: In polynuclear complexes, the ligand could bridge two metal centers, with the pyridine and nitrile groups coordinating to different metal ions.

The interplay of these potential coordination modes makes this compound a ligand of interest for constructing diverse coordination architectures.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established methodologies for the coordination of pyridine-based ligands. A general approach involves the reaction of the ligand with a metal salt in a suitable solvent.

General Synthetic Procedure: A solution of this compound in a solvent such as ethanol, methanol, or acetonitrile (B52724) would be added to a solution of a metal salt (e.g., chlorides, nitrates, or perchlorates of transition metals like copper(II), nickel(II), cobalt(II), or zinc(II)). The reaction mixture would be stirred, possibly with heating, to facilitate complex formation. The resulting metal complex may precipitate out of the solution upon cooling or after the addition of a less polar co-solvent. The solid product would then be isolated by filtration, washed, and dried.

The characterization of these newly synthesized complexes is crucial to determine their composition and structure. A combination of analytical and spectroscopic techniques would be employed:

| Technique | Information Obtained |

| Elemental Analysis (C, H, N) | Determination of the empirical formula of the complex. |

| Molar Conductivity Measurements | Ascertaining the electrolytic or non-electrolytic nature of the complex in solution. |

| Infrared (IR) Spectroscopy | Identifying the coordination of the ligand to the metal ion through shifts in the vibrational frequencies of the pyridine ring and the nitrile group. |

| UV-Visible Spectroscopy | Providing information about the electronic transitions within the complex and the coordination geometry around the metal ion. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | For diamagnetic complexes, ¹H and ¹³C NMR would confirm the coordination of the ligand by observing shifts in the proton and carbon signals. |

| Mass Spectrometry | Determining the molecular weight of the complex and providing evidence for its fragmentation pattern. |

| Thermogravimetric Analysis (TGA) | Assessing the thermal stability of the complex and the presence of coordinated or lattice solvent molecules. |

Spectroscopic and Structural Studies of Coordination Compounds

The detailed investigation of the spectroscopic and structural properties of metal complexes of this compound is essential for a comprehensive understanding of their bonding and geometry.

Spectroscopic Studies:

Infrared (IR) Spectroscopy: Upon coordination of the pyridine ring, the C=N and C=C stretching vibrations are expected to shift to higher frequencies. A significant indicator of nitrile group coordination is the shift in the ν(C≡N) stretching frequency. Typically, coordination through the nitrile nitrogen results in an increase in this frequency.

UV-Visible Spectroscopy: The electronic spectra of the complexes would exhibit bands corresponding to d-d transitions of the metal ion and charge transfer transitions between the metal and the ligand. The position and intensity of these bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar).

A hypothetical comparison of key IR stretching frequencies is presented below:

| Compound/Complex | ν(C=N) pyridine (cm⁻¹) | ν(C≡N) nitrile (cm⁻¹) |

| This compound | ~1590 | ~2240 |

| [M(L)₂X₂] (Monodentate via Pyridine-N) | >1600 | ~2240 |

| [M(L)₂X₂] (Monodentate via Nitrile-N) | ~1590 | >2250 |

| [M(L)₂]X₂ (Bidentate) | >1600 | >2250 |

(Note: L = this compound, M = transition metal, X = anion. Frequencies are approximate.)

Based on the nature of the metal ion and the stoichiometry of the reaction, various coordination geometries could be anticipated:

| Metal Ion | Coordination Number | Typical Geometry |

| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral |

| Ni(II) | 4 or 6 | Square Planar or Octahedral |

| Co(II) | 4 or 6 | Tetrahedral or Octahedral |

| Zn(II) | 4 | Tetrahedral |

Catalytic Applications of Metal-Complexed Derivatives in Organic Transformations

Metal complexes derived from pyridine-containing ligands are widely recognized for their catalytic activity in a variety of organic transformations. The electronic and steric properties imparted by the ligand play a crucial role in the efficiency and selectivity of the catalyst. While specific catalytic studies on complexes of this compound are not yet reported, their potential can be inferred from related systems.

Potential catalytic applications for metal complexes of this compound could include:

Oxidation Reactions: Copper and cobalt complexes are often employed as catalysts for the oxidation of alcohols and hydrocarbons. The pyridine-nitrile ligand could stabilize the metal center in different oxidation states, facilitating the catalytic cycle.

Coupling Reactions: Palladium and nickel complexes with pyridine-based ligands are well-known catalysts for cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. The steric bulk of the ligand could influence the selectivity of these transformations.

Polymerization: Late transition metal complexes can act as catalysts for olefin polymerization. The coordination environment provided by this compound could modulate the properties of the resulting polymer.

The modular nature of the this compound scaffold allows for future modifications, such as the introduction of different substituents on the pyridine ring, to fine-tune the catalytic performance of its metal complexes for specific organic transformations. Further research in this area would be valuable to explore and establish the catalytic potential of these compounds.

Applications of 2 Methyl 2 Pyridin 2 Yl Propanenitrile As a Synthetic Building Block

Utility in the Construction of Complex Organic Molecules

While specific, high-profile examples of the direct incorporation of 2-Methyl-2-(pyridin-2-YL)propanenitrile into complex natural products or pharmaceuticals are not extensively documented in readily available literature, its structural motifs are present in medicinally relevant compounds. For instance, the core structure is related to intermediates used in the synthesis of pharmacologically active agents. The pyridine (B92270) moiety is a well-known pharmacophore, and the gem-dimethyl bridge can provide steric influence and conformational rigidity, which are often desirable in drug design.

The nitrile group can be subjected to a wide range of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, among other possibilities. Each of these transformations opens up new avenues for molecular elaboration, allowing for the introduction of diverse functionalities and the construction of more complex scaffolds.

Participation in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. The pyridine and nitrile functionalities of this compound suggest its potential as a substrate in various MCRs.

Although specific MCRs explicitly employing this compound are not prominently reported, the reactivity of the pyridine nitrogen as a nucleophile or the activation of the nitrile group could facilitate its participation in known MCRs. For example, it could potentially be utilized in reactions like the Ugi or Passerini reactions under appropriate conditions, where the nitrile could be transformed into a suitable isocyanide precursor. Further research in this area could unlock novel and efficient pathways to complex molecules.

As a Precursor for Novel Heterocyclic Ring Systems

The construction of novel heterocyclic ring systems is a cornerstone of medicinal chemistry and materials science. This compound serves as a promising starting material for the synthesis of fused and spirocyclic heterocyclic compounds. The pyridine ring can undergo N-alkylation or oxidation, while the nitrile group can participate in cyclization reactions.

For instance, the nitrile group can react with dinucleophiles to form new heterocyclic rings. One potential application is in the synthesis of pyridyl-substituted pyrimidines or triazines, which are classes of compounds with a broad spectrum of biological activities. The reaction of the nitrile with amidines or guanidines, for example, could lead to the formation of these important heterocyclic systems.

Below is a table summarizing the potential transformations of this compound leading to new heterocyclic systems.

| Starting Material | Reagent(s) | Resulting Heterocyclic System | Potential Applications |

| This compound | Hydrazine | Pyridyl-substituted aminopyrazole | Pharmaceuticals, Agrochemicals |

| This compound | Hydroxylamine | Pyridyl-substituted aminooxazole | Medicinal Chemistry |

| This compound | Guanidine | Pyridyl-substituted aminopyrimidine | Drug Discovery |

| This compound | Sodium Azide | Pyridyl-substituted tetrazole | Bioisosteres in Medicinal Chemistry |

Table 1: Potential Heterocyclic Systems Derived from this compound

Further exploration of the reactivity of this compound is likely to reveal new and efficient routes to a variety of novel heterocyclic structures with interesting chemical and biological properties.

Future Research Directions and Challenges in the Chemistry of 2 Methyl 2 Pyridin 2 Yl Propanenitrile

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of pyridine-containing compounds often involves methods that are not environmentally friendly. researchgate.net Consequently, a significant future research direction lies in the development of novel and sustainable synthetic routes to 2-methyl-2-(pyridin-2-yl)propanenitrile. Green chemistry principles, such as the use of renewable feedstocks, atom economy, and the reduction of hazardous waste, are central to this endeavor. researchgate.net

Several promising areas for exploration include:

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally benign alternative to traditional chemical synthesis. organic-chemistry.org Research could focus on identifying or engineering enzymes, such as nitrile hydratases or nitrilases, for the regioselective synthesis of this compound or its precursors. nih.gov This approach could lead to milder reaction conditions, reduced energy consumption, and minimized byproduct formation. sigmaaldrich.com

Flow Chemistry: Continuous flow processes offer numerous advantages over batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. semanticscholar.orgekb.egacs.org Developing a flow synthesis for this compound could lead to a more efficient and controlled manufacturing process. nih.gov This could involve, for example, a cyanide-free synthesis route exploiting flow chemistry. semanticscholar.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating reaction rates and improving yields. bldpharm.com Exploring microwave-assisted protocols for the synthesis of this compound could significantly shorten reaction times and reduce energy input compared to conventional heating methods. bldpharm.comntnu.no

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly desirable from a green chemistry perspective due to their high atom economy and operational simplicity. researchgate.netvcu.edu Designing a novel MCR for the one-pot synthesis of this compound would be a significant advancement.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Biocatalysis | High selectivity, mild conditions, reduced waste | Enzyme discovery and engineering, substrate scope, process optimization |

| Flow Chemistry | Improved safety and control, scalability, automation | Reactor design, optimization of reaction parameters, catalyst stability |

| Microwave-Assisted | Faster reaction rates, improved yields, energy efficiency | Scale-up, solvent choice, control of reaction conditions |

| Multicomponent | High atom economy, operational simplicity, diversity | Design of novel reaction pathways, catalyst development, substrate scope |

Exploration of Unconventional Derivatization Reactions

Beyond established transformations, future research will likely focus on exploring unconventional methods to derivatize this compound, unlocking new chemical space and enabling the synthesis of novel molecules with unique properties.

A key area of interest is the late-stage functionalization (LSF) of the pyridine (B92270) ring. researchgate.netsemanticscholar.org LSF allows for the introduction of functional groups into a complex molecule at a late stage of the synthesis, which is particularly valuable in drug discovery. ntnu.novcu.edugoogle.com For this compound, this could involve:

C-H Activation: Direct functionalization of the C-H bonds of the pyridine ring offers a highly atom-economical approach to derivatization. bldpharm.comlifechemicals.comnih.gov Research could focus on developing selective catalytic systems for the C-H functionalization at various positions of the pyridine ring, leading to a diverse range of substituted analogs.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. acs.orgbldpharm.com This technology could be employed to generate pyridinyl radicals from this compound, which could then participate in a variety of coupling reactions to introduce new substituents. ekb.egacs.orgresearchgate.net

Furthermore, the reactivity of the 2-cyanopropan-2-yl group can be harnessed in unconventional ways. The generation of the 2-cyano-2-propyl radical could open up avenues for radical-based derivatization strategies. rsc.org Additionally, exploring the participation of the nitrile group in cycloaddition reactions could lead to the formation of novel heterocyclic systems. nih.govnih.govminakem.comrsc.org

| Derivatization Strategy | Target Moiety | Potential Transformations |

| C-H Activation | Pyridine Ring | Arylation, alkylation, amination at various positions |

| Photoredox Catalysis | Pyridine Ring | Generation of pyridinyl radicals for coupling reactions |

| Radical Reactions | 2-Cyanopropan-2-yl | Generation of 2-cyano-2-propyl radical for additions |

| Cycloaddition Reactions | Nitrile Group | Formation of novel heterocyclic rings |

Advanced Mechanistic Understanding through In Situ Analysis

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing existing processes and designing new, more efficient ones. The application of advanced in situ spectroscopic techniques and computational modeling will be instrumental in achieving this.

In situ spectroscopy allows for the real-time monitoring of reactions, providing valuable insights into reaction kinetics, the formation of intermediates, and the influence of reaction parameters. organic-chemistry.orgnih.gov Key techniques that could be employed include:

In situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can be used to monitor the vibrational changes in the nitrile and pyridine functional groups during a reaction, providing information on bond formation and cleavage. semanticscholar.orgekb.egbldpharm.com

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can provide detailed structural information about reactants, intermediates, and products in the reaction mixture, allowing for the elucidation of reaction pathways and the determination of kinetic parameters. google.comlifechemicals.comresearchgate.net

Operando Spectroscopy: This powerful technique combines in situ spectroscopic measurements with simultaneous monitoring of catalytic activity, providing a direct correlation between the catalyst's state and its performance. acs.orgnih.govminakem.com

In parallel with experimental studies, computational chemistry , particularly Density Functional Theory (DFT) calculations, will play a vital role in elucidating reaction mechanisms at the molecular level. researchgate.netbldpharm.comvcu.edu DFT can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates, providing a theoretical framework for understanding and predicting reactivity. ntnu.no

| Analytical Technique | Information Gained | Application to this compound |

| In situ FTIR | Vibrational changes, bond formation/cleavage | Monitoring nitrile and pyridine group transformations |

| In situ NMR | Structural information, reaction kinetics | Identifying intermediates and determining reaction pathways |

| Operando Spectroscopy | Catalyst structure-activity relationship | Understanding the role of catalysts in synthesis/derivatization |

| Computational (DFT) | Reaction pathways, activation energies | Modeling C-H activation and other derivatization reactions |

Expanding its Role as a Versatile Chemical Intermediate

A major focus of future research will be to expand the utility of this compound as a versatile intermediate for the synthesis of a wide range of valuable molecules. Its bifunctional nature, possessing both a nucleophilic pyridine nitrogen and an electrophilic nitrile carbon (which can also be transformed into other functional groups), makes it an attractive starting material. lifechemicals.com

The pyridine moiety is a common scaffold in a vast number of pharmaceuticals and agrochemicals . vcu.edunih.gov Research will likely target the conversion of this compound into derivatives that can serve as key building blocks for the synthesis of new drugs and crop protection agents. rsc.org For instance, hydrolysis of the nitrile group to a carboxylic acid or amide, followed by further modifications, could lead to novel bioactive compounds.

Furthermore, the unique electronic and coordination properties of the pyridine ring make this compound a potential precursor for the synthesis of novel functional materials and catalysts . researchgate.net For example, it could be used to synthesize ligands for transition metal catalysts or as a building block for porous organic frameworks with specific catalytic or adsorption properties. rsc.org The development of efficient methods to transform the nitrile group into other functionalities, such as amines or ketones, will be crucial for unlocking the full potential of this compound as a versatile chemical intermediate.

| Application Area | Rationale | Potential Synthetic Targets |

| Pharmaceuticals | Pyridine is a common pharmacophore. lifechemicals.comnih.gov | Novel drug candidates with diverse therapeutic applications. |

| Agrochemicals | Pyridine derivatives often exhibit herbicidal or pesticidal activity. rsc.org | New and more effective crop protection agents. |

| Functional Materials | Pyridine's electronic and coordination properties. | Ligands for catalysts, components for organic electronics. |

| Catalysis | Precursor for catalyst synthesis. | Novel homogeneous or heterogeneous catalysts. |

Q & A

Basic Research Questions

Q. How can the synthesis of 2-Methyl-2-(pyridin-2-yl)propanenitrile be optimized for improved yield and purity?

- Methodological Answer : The compound can be synthesized via alkylation of (pyridin-2-yl)acetonitrile using sodium hydride (NaH) and methyl iodide (MeI) in anhydrous tetrahydrofuran (THF). Post-reaction, the mixture is quenched with saturated NH₄Cl, extracted with ethyl acetate, dried over MgSO₄, and purified via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitoring reaction progress with TLC and optimizing stoichiometric ratios of NaH/MeI (1.2–1.5 equivalents) enhances yield (>80%) and purity (>95%) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Compare chemical shifts to structurally similar analogs (e.g., 2-(3-chlorophenyl)propanenitrile). Key signals include pyridine ring protons (δ 7.2–8.5 ppm) and the quaternary methyl group (δ 1.6–1.8 ppm) .

- IR Spectroscopy : Validate nitrile (C≡N) stretch at ~2250 cm⁻¹ and pyridine ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry (MS) : Confirm molecular ion peak ([M+H]⁺) matching theoretical molecular weight (e.g., 161.22 g/mol).

Q. How is purity assessed for this compound in academic research?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to quantify impurities (<2%).

- Elemental Analysis : Compare experimental C, H, N percentages to theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers evaluate the role of this compound derivatives in inhibiting PI3K/mTOR signaling pathways?

- Methodological Answer :

- Kinase Assays : Measure IC₅₀ values using recombinant PI3K/mTOR enzymes and ATP-coupled luminescence assays.

- Western Blotting : Assess inhibition of downstream targets (e.g., phosphorylated AKT and S6 proteins) in cancer cell lines (e.g., SW620, HeLa) .

- In Vivo Models : Administer the compound (oral bioavailability ~76.8%) in xenograft mice and monitor tumor volume reduction via caliper measurements and immunohistochemistry .

Q. What strategies resolve contradictions in NMR data caused by steric or electronic effects of substituents in this compound analogs?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling patterns for pyridine and alkyl groups.

- Computational Modeling : Use density functional theory (DFT) to predict chemical shifts and compare with experimental data .

Q. How can Suzuki-Miyaura cross-coupling be applied to functionalize this compound for SAR studies?

- Methodological Answer :

- Boronic Ester Synthesis : Convert the compound to 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile via palladium-catalyzed borylation.

- Coupling Reactions : React with aryl halides (e.g., 3-bromopyridine) under Pd(PPh₃)₄ catalysis (1–5 mol%), K₂CO₃ base, and DMF solvent (80°C, 12h) to generate biaryl derivatives .

Q. What crystallographic methods are suitable for determining the solid-state structure of this compound complexes?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å). Key parameters: R-factor <5%, resolution >0.8 Å.

- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for high-resolution data from twinned crystals .

Q. How do researchers analyze polymorphic forms of this compound for drug formulation?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.